Butyrate d'heptyle

Vue d'ensemble

Description

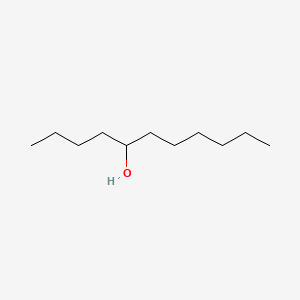

Heptyl butyrate is a colorless liquid with a chamomile-like odor . It is found abundantly in fresh apples and plums . It is a flavor ester that occurs naturally in babaco fruit . It is an attractant for Vespula pensylvanica, a species of Yellow Jacket .

Molecular Structure Analysis

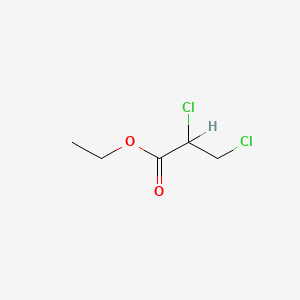

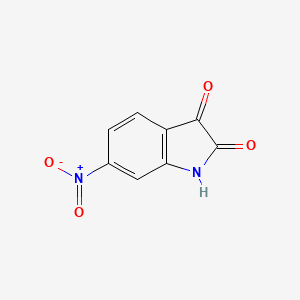

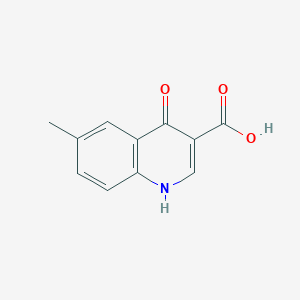

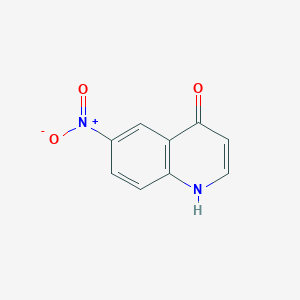

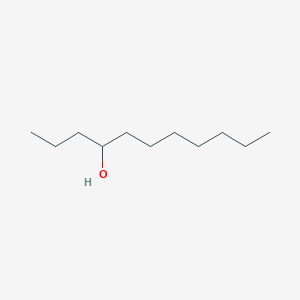

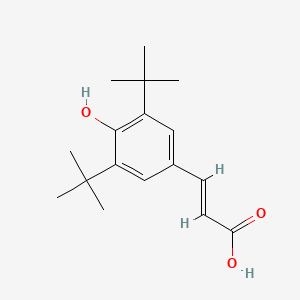

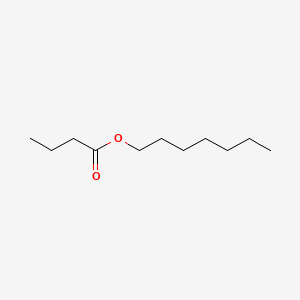

The empirical formula of Heptyl butyrate is C11H22O2 . The linear formula is CH3CH2CH2CO2(CH2)6CH3 . The molecular weight is 186.29 g/mol .Physical And Chemical Properties Analysis

Heptyl butyrate is a colorless liquid . It has a boiling point of 226 ºC and is soluble in ethanol and propylene glycol . Its water solubility is 33 mg/L (estimated) .Applications De Recherche Scientifique

Attrayant pour les guêpes jaunes

Le butyrate d'heptyle s'est avéré être un attrayant efficace pour les guêpes jaunes . À la fin des années 1960, des chercheurs du département américain de l'agriculture ont découvert l'effet du this compound sur les guêpes jaunes alors qu'ils recherchaient des attrayants pour la petite mouche domestique . Cette découverte a conduit à son utilisation dans les pièges pour ces insectes .

Lutte antiparasitaire

Fort de son efficacité en tant qu'attrayant pour les guêpes jaunes, le this compound a été utilisé dans la lutte antiparasitaire. L'Agence américaine de protection de l'environnement a délivré une autorisation de pesticide pour que le composé soit utilisé comme attrayant dans les pièges à guêpes jaunes et autres dispositifs .

Recherche sur les espèces envahissantes

Le this compound a été utilisé dans la recherche sur les espèces envahissantes. Il a été démontré que le this compound est attrayant à la fois pour la guêpe jaune allemande invasive, ainsi que pour la guêpe jaune du sud .

Développement de systèmes de distribution

Un système de distribution a été développé pour libérer du this compound et des produits chimiques similaires comme appât dans les pièges . Ce système apporte des améliorations aux systèmes de piégeage des guêpes et étend l'application à d'autres espèces nuisibles .

Industrie alimentaire

Le this compound est un composé sûr de qualité alimentaire . Il est abondamment présent dans les pommes et les prunes fraîches, et se retrouve également dans le babaco, un fruit hybride d'origine équatorienne ressemblant à la papaye .

Recherche sur les risques chimiques

Le this compound a été classé dans le cadre du Système général harmonisé de classification et d'étiquetage des produits chimiques. Il est classé dans les liquides inflammables, la corrosion/irritation cutanée, les lésions oculaires graves/irritation oculaire et la toxicité pour des organes cibles spécifiques . Cette classification est importante pour les mesures de sécurité dans la manipulation et l'utilisation du composé.

Mécanisme D'action

Target of Action

Heptyl butyrate, also known as Heptyl butanoate, is a colorless liquid with a chamomile-like odor . It is found abundantly in fresh apples and plums . The primary targets of Heptyl butyrate are yellowjackets (Vespula spp.) . In the late 1960s, researchers discovered the effect of Heptyl butyrate on yellowjackets .

Mode of Action

Heptyl butyrate interacts with its targets, the yellowjackets, by attracting them . It was found to be superior to other compounds for attracting Vespula and other wasp genera . This interaction results in swarms of yellowjackets appearing in late summer, as fruits like apples and plums, which contain Heptyl butyrate, begin to fall from trees .

Biochemical Pathways

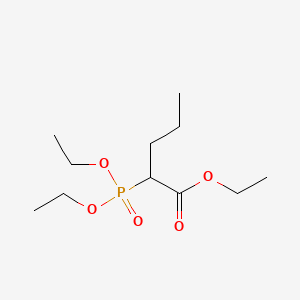

It is known that heptyl butyrate is a flavor ester that occurs naturally in certain fruits . Ester formation is a common biochemical pathway involving the reaction of an alcohol with a carboxylic acid. This process could potentially be affected by the presence of Heptyl butyrate.

Result of Action

The molecular and cellular effects of Heptyl butyrate’s action primarily involve its role as an attractant for yellowjackets . On a larger scale, this can result in the congregation of yellowjackets in areas where Heptyl butyrate is present, such as around fallen apples and plums in late summer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Heptyl butyrate. For instance, its attraction of yellowjackets is particularly noticeable in late summer, when fruits containing Heptyl butyrate begin to fall from trees . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Heptyl butyrate plays a significant role in biochemical reactions, particularly as an attractant for certain insect species. It interacts with various enzymes and proteins, influencing their activity. For instance, heptyl butyrate has been shown to interact with enzymes involved in the esterification process, where it acts as a substrate for esterases. These interactions are crucial for the compound’s role in biochemical pathways, affecting the overall metabolic processes .

Cellular Effects

Heptyl butyrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that butyrate, a related compound, can modulate cell proliferation, differentiation, and apoptosis. Heptyl butyrate is likely to have similar effects, impacting cell function by altering the expression of specific genes and proteins involved in these processes .

Molecular Mechanism

At the molecular level, heptyl butyrate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, butyrate has been shown to inhibit histone deacetylases (HDACs), resulting in increased acetylation of histones and altered gene expression. Heptyl butyrate may exert similar effects, influencing the transcriptional activity of various genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of heptyl butyrate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that butyrate can have sustained effects on cell proliferation and differentiation over extended periods. Heptyl butyrate is expected to exhibit similar temporal effects, with its stability and degradation impacting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of heptyl butyrate can vary with different dosages in animal models. At lower doses, the compound may enhance cellular function and metabolic processes, while higher doses could lead to toxic or adverse effects. Studies on butyrate have shown that it can improve gut health and metabolic function at moderate doses, but excessive amounts can cause adverse effects such as inflammation and tissue damage. Heptyl butyrate is likely to exhibit similar dosage-dependent effects .

Metabolic Pathways

Heptyl butyrate is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as esterases and lipases, influencing the breakdown and synthesis of fatty acids. These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, heptyl butyrate is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, butyrate is known to be transported by monocarboxylate transporters (MCTs), which facilitate its uptake into cells. Heptyl butyrate may utilize similar transport mechanisms .

Subcellular Localization

Heptyl butyrate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, butyrate has been shown to localize in the nucleus, where it can modulate gene expression by inhibiting HDACs. Heptyl butyrate may exhibit similar localization patterns, impacting cellular processes at the subcellular level .

Propriétés

IUPAC Name |

heptyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQHLIYIQARLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042038 | |

| Record name | Heptyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a camomile odour | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in alcohol, propylene glycol; insoluble in water | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8555 (30°/30°) | |

| Record name | Heptyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

5870-93-9 | |

| Record name | Heptyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YF38H29F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-57.5 °C | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does heptyl butyrate act as an attractant for insects like yellowjackets?

A1: Heptyl butyrate likely mimics a naturally occurring volatile compound found in food sources preferred by yellowjackets, such as fermenting fruit or decaying meat. [, , , ] While the exact mechanism remains unclear, it is believed that yellowjackets have evolved olfactory receptors that are specifically tuned to detect these types of volatile compounds, signaling a potential food source. [, , ]

Q2: Are there differences in the attractiveness of heptyl butyrate to different wasp species?

A2: Yes, research indicates varying levels of attraction to heptyl butyrate among wasp species. For example, Vespula atropilosa is more strongly attracted to heptyl butyrate than Vespula pensylvanica. [] Similarly, some species like Vespula acadica, Vespula consobrina, and Vespula rufa show a strong preference for heptyl butyrate. In contrast, others like Vespula vulgaris and Vespula germanica exhibit stronger attraction to a combination of acetic acid and isobutanol. [, , , , , ]

Q3: What is the molecular formula and weight of heptyl butyrate?

A3: Heptyl butyrate has the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol.

Q4: How is heptyl butyrate typically dispersed for use in wasp traps?

A4: Heptyl butyrate is often incorporated into various dispenser types for use in traps. This includes utilizing polyethylene caps, vials, or cotton balls for controlled release of the compound. [, , , , ] The choice of dispenser and its design can significantly influence the release rate and duration of the attractant in the field. [, ]

Q5: How does the length of the alkyl chain in butyrate esters influence attraction in insects like Chloropidae?

A5: Studies on Chloropidae have revealed that the length of the alkyl chain in butyrate esters significantly impacts their attractiveness. For instance, while heptyl butyrate showed minor attraction to Hippelates collusor, octyl butyrate was found to be the most attractive to Siphonella neglecta. [] This suggests that even subtle structural modifications to the ester can markedly affect its interaction with the insect's olfactory receptors.

Q6: Does the formulation of heptyl butyrate impact its effectiveness in attracting insects?

A6: Yes, the formulation significantly impacts the efficacy of heptyl butyrate. Studies demonstrate that combining heptyl butyrate with other attractants, like acetic acid or specific meat extracts, can significantly enhance its attractiveness to certain wasp species. [, , , , ] Additionally, the choice of dispenser and its design play a crucial role in controlling the release rate and duration of the attractant, ultimately affecting its field performance. [, ]

Q7: Are there any known negative environmental impacts associated with the use of heptyl butyrate?

A7: While heptyl butyrate is generally considered safe for use in insect traps, its potential environmental impact, particularly on non-target species, needs further investigation. [] Research should focus on understanding its degradation pathway in the environment and any potential long-term effects on ecosystems. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.